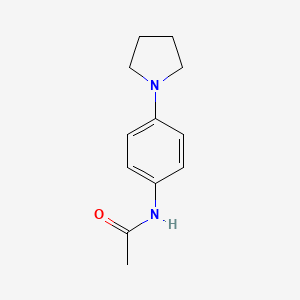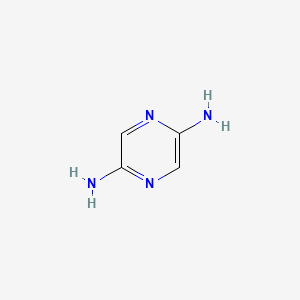
Pyrazine-2,5-diamine
Overview
Description
Pyrazine-2,5-diamine is a heterocyclic organic compound with the molecular formula C4H6N4 It consists of a pyrazine ring substituted with two amino groups at the 2 and 5 positions
Mechanism of Action
Target of Action
It’s known that nitrogen-containing heterocycles like pyrazine-2,5-diamine are employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
Mode of Action
It’s known that compounds with a similar structure have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Compounds with a similar structure have shown to affect various biological activities, indicating that they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that the compound has a predicted density of 1368±006 g/cm3 .
Result of Action
Compounds with a similar structure have shown a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrazine-2,5-diamine can be synthesized through several methods. One common approach involves the reaction of 2,5-dichloropyrazine with ammonia or an amine under suitable conditions. This reaction typically requires a solvent such as ethanol and may be carried out at elevated temperatures to facilitate the substitution of chlorine atoms with amino groups .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2,5-dinitropyrazine. This process uses a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature conditions to reduce the nitro groups to amino groups .
Chemical Reactions Analysis
Types of Reactions: Pyrazine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazine-2,5-dione.
Reduction: The compound can be reduced to form this compound derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Pyrazine-2,5-dione.
Reduction: Various this compound derivatives.
Substitution: Alkylated or acylated pyrazine derivatives.
Scientific Research Applications
Pyrazine-2,5-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: this compound derivatives are investigated for their potential use as pharmaceutical agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Pyrazine: A simpler analog without amino groups.
Pyridazine: A similar diazine compound with nitrogen atoms at different positions.
Pyrimidine: Another diazine with nitrogen atoms at the 1 and 3 positions.
Uniqueness: Pyrazine-2,5-diamine is unique due to the presence of amino groups at the 2 and 5 positions, which confer distinct chemical reactivity and biological activity compared to other diazines. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
pyrazine-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4/c5-3-1-7-4(6)2-8-3/h1-2H,(H2,6,7)(H2,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSMRYOBGTVCKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376861 | |
| Record name | Pyrazine-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
768386-37-4 | |
| Record name | Pyrazine-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-1,3,3-trimethylspiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine]](/img/structure/B1586781.png)
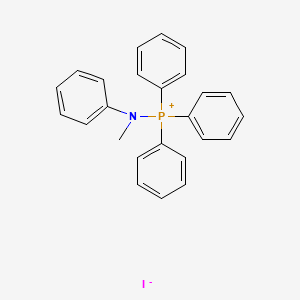

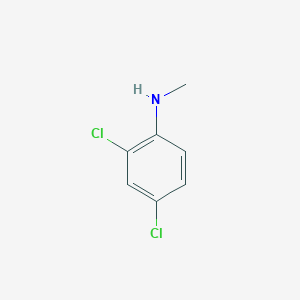

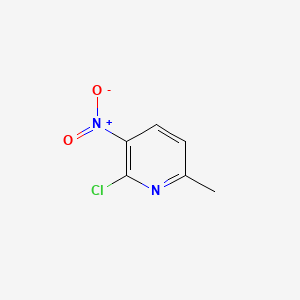
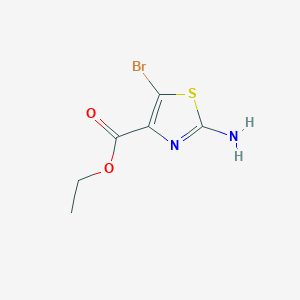
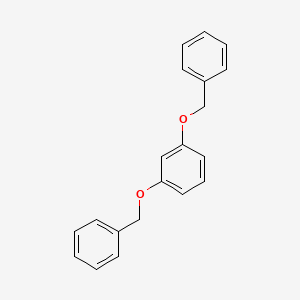
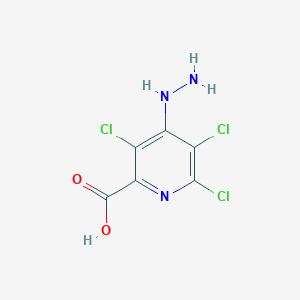
![3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1586798.png)
